Chlorthalidone-d4
Description
Theoretical Framework for Deuterated Analogs in Quantitative Bioanalysis
The fundamental principle behind using deuterated analogs as internal standards in quantitative bioanalysis lies in their ability to mimic the behavior of the analyte of interest throughout the analytical process. aptochem.com An ideal internal standard should have physicochemical properties nearly identical to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. aptochem.comnih.gov By introducing a known quantity of the deuterated standard into a biological sample at an early stage of preparation, it experiences the same procedural variations as the endogenous analyte. scioninstruments.com These variations can include sample loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response. scioninstruments.comcerilliant.com
Because the deuterated internal standard and the analyte co-elute and have similar ionization responses in mass spectrometry, the ratio of their signals remains constant despite these variations. aptochem.comnih.gov This allows for accurate quantification of the analyte by correcting for any experimental inconsistencies, a process that significantly improves the precision and accuracy of the results. clearsynth.comscioninstruments.com
Principles of Isotopic Dilution Mass Spectrometry in Pharmaceutical Research
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that leverages the principles of isotopic labeling to achieve high-accuracy quantitative measurements. wikipedia.orgontosight.ai The core of IDMS involves the addition of a known amount of an isotopically enriched standard (the "spike"), such as a deuterated compound, to a sample containing the analyte of interest. ontosight.ai This addition effectively "dilutes" the natural isotopic abundance of the analyte in the sample. wikipedia.org
Following sample preparation, the mixture is analyzed by mass spectrometry, which separates ions based on their mass-to-charge ratio. ontosight.ai The distinct mass difference between the analyte and its isotopically labeled internal standard allows for their simultaneous but separate detection. cerilliant.com By measuring the ratio of the signal intensities of the analyte and the internal standard, the concentration of the analyte in the original sample can be calculated with a high degree of accuracy and precision. ontosight.ai This method is considered a definitive analytical technique and is widely used in pharmaceutical research for applications such as therapeutic drug monitoring and pharmacokinetic studies, where precise quantification is critical. wikipedia.orgontosight.aiveeprho.com
Historical Development and Applications of Deuterated Compounds in Analytical Methodologies
The discovery of deuterium (B1214612) by Harold Urey in 1931 laid the groundwork for its use in various scientific fields. wikipedia.orgresearchgate.net The concept of using isotopically labeled compounds in research began to take shape in the mid-20th century. nih.gov The application of deuterium in analytical chemistry, particularly as an internal standard for mass spectrometry, gained prominence with the advancement of analytical instrumentation. The first patents for deuterated molecules were granted in the 1970s. wikipedia.org
Initially, the focus was on using deuterium labeling to elucidate metabolic pathways and reaction mechanisms due to the kinetic isotope effect—the change in reaction rate when an atom in a reactant is replaced by one of its isotopes. wikipedia.orgresearchgate.net Over time, the application of deuterated compounds expanded significantly. Today, they are routinely used as internal standards in a wide array of analytical methods, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the quantitative analysis of drugs, metabolites, and other small molecules in complex biological matrices. scioninstruments.comacs.org This has become a crucial practice in drug discovery and development, environmental analysis, and clinical diagnostics. clearsynth.comclearsynth.comacs.org
Contextual Overview of Chlorthalidone (B1668885): Chemical Structure and Therapeutic Class Significance in Pharmaceutical Science (excluding clinical efficacy)
Chlorthalidone is a diuretic medication belonging to the thiazide-like class. wikipedia.orgguidetopharmacology.org Its chemical structure, (RS)-2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzene-1-sulfonamide, features a sulfonamide group, which is key to its mechanism of action. cymitquimica.comrjpdft.com Unlike true thiazide diuretics, chlorthalidone possesses a double-ring system in its structure. pharmacompass.com It is classified as a monosulfamyl diuretic. pharmacompass.com
In pharmaceutical science, Chlorthalidone is significant due to its well-established role in the management of hypertension and edema. wikipedia.orgbiocrick.com From a pharmaceutical analysis perspective, the need for accurate and reliable methods for its quantification in biological fluids and pharmaceutical formulations is of high importance. rjpdft.comresearchgate.net This has led to the development of various analytical techniques, with a strong emphasis on chromatographic methods coupled with mass spectrometry. researchgate.netresearchgate.net
Table 1: Chemical Properties of Chlorthalidone
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₁ClN₂O₄S | cymitquimica.comdrugs.com |
| Molecular Weight | 338.77 g/mol | biocrick.com |
| IUPAC Name | (RS)-2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzene-1-sulfonamide | wikipedia.org |
| CAS Number | 77-36-1 | wikipedia.orgcymitquimica.com |
| Therapeutic Class | Thiazide-like diuretic | wikipedia.orgguidetopharmacology.org |
Rationale for Deuterium Incorporation in Chlorthalidone for Research Applications
The rationale for incorporating deuterium into the Chlorthalidone molecule to create Chlorthalidone-d4 is primarily to serve as an ideal internal standard for its quantitative analysis. veeprho.comglpbio.com this compound, the deuterium-labeled version of Chlorthalidone, is chemically 2-Chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl-4,5,6,7-d4)benzenesulfonamide. synzeal.com The four deuterium atoms are incorporated into the aromatic ring of the isoindolinone moiety.
By using this compound as an internal standard in methods like UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry), researchers can achieve highly accurate and precise quantification of Chlorthalidone in biological samples such as human plasma. veeprho.comresearchgate.netresearchgate.net The key advantages are:
Co-elution: this compound has a retention time that is nearly identical to that of unlabeled Chlorthalidone, ensuring that both compounds experience the same chromatographic conditions. aptochem.com
Similar Ionization Efficiency: Both the labeled and unlabeled compounds exhibit similar behavior in the mass spectrometer's ion source, leading to a consistent response ratio. aptochem.com
Correction for Matrix Effects: Biological samples are complex matrices that can suppress or enhance the analyte signal. Since this compound is affected by these matrix effects in the same way as Chlorthalidone, their ratio remains constant, allowing for accurate quantification. clearsynth.com
Improved Method Robustness: The use of a stable isotope-labeled internal standard like this compound minimizes the impact of variations in sample preparation and instrument performance, leading to more reliable and reproducible results. aptochem.comscioninstruments.com
A validated UPLC-MS/MS method for the simultaneous determination of candesartan (B1668252) and chlorthalidone in human plasma utilized this compound as the internal standard. The method monitored the protonated precursor to product ion transitions of m/z 337.0 → 189.8 for Chlorthalidone and m/z 341.0 → 189.8 for this compound. biocrick.comresearchgate.net This demonstrates the practical application and necessity of this compound in advanced bioanalytical research.
Table 2: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₄H₇D₄ClN₂O₄S | glpbio.comsimsonpharma.com |
| Molecular Weight | 342.79 g/mol | glpbio.comsimsonpharma.com |
| CAS Number | 1794941-44-8 | glpbio.comsimsonpharma.com |
| Chemical Name | 2-Chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl-4,5,6,7-d4)benzenesulfonamide | synzeal.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(4,5,6,7-tetradeuterio-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)(H2,16,20,21)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVPVXMEBJLZRO-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Structural Elucidation of Chlorthalidone D4
Synthetic Strategies for Deuterium (B1214612) Labeling of Pharmaceutical Compounds
The introduction of deuterium into a pharmaceutical compound like chlorthalidone (B1668885) requires a strategic approach to ensure the precise placement and high isotopic enrichment of the label. While specific proprietary methods for the synthesis of Chlorthalidone-d4 are not extensively detailed in publicly available scientific literature, general principles of deuterium labeling can be applied to understand the likely synthetic routes.
Selection of Deuteration Sites and Synthetic Precursors for this compound
The designated IUPAC name for this compound is 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl-4,5,6,7-d4)benzenesulfonamide. This nomenclature definitively identifies the four deuterium atoms as being located on the aromatic ring of the isoindolinone moiety.
The selection of these specific sites for deuteration is likely driven by two key factors:
Metabolic Stability: The aromatic protons on the phthalimidine ring are not typically involved in the primary metabolic pathways of chlorthalidone. Placing the deuterium labels at these positions minimizes the risk of isotopic exchange during biological processing, ensuring the stability of the internal standard.
Synthetic Accessibility: The synthesis of a deuterated precursor to the isoindolinone ring is a feasible strategy. This could involve utilizing a commercially available deuterated phthalic acid derivative or performing a hydrogen-deuterium (H-D) exchange reaction on a suitable precursor under conditions that favor aromatic deuteration.
A plausible synthetic precursor would be a deuterated phthalimide or a related compound that can be subsequently used to construct the chlorthalidone molecule.
Optimized Reaction Conditions and Methodologies for Deuterium Incorporation
While the exact reaction conditions for the synthesis of this compound are not publicly disclosed, common methodologies for deuterium incorporation into aromatic rings include:
Acid- or Metal-Catalyzed H-D Exchange: This method involves treating the starting material with a deuterium source, such as deuterated water (D₂O) or a deuterated acid, in the presence of a catalyst. The catalyst facilitates the exchange of protons for deuterons on the aromatic ring.
Synthesis from a Deuterated Precursor: A more direct approach involves using a starting material that already contains the deuterium labels. For this compound, this would likely be a deuterated phthalic anhydride or a similar building block.
The optimization of these reactions would focus on maximizing the isotopic enrichment while minimizing side reactions and ensuring the chemical integrity of the molecule.
Purification and Isolation Techniques for Deuterated Chlorthalidone
Following the synthesis, the purification of this compound is crucial to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated chlorthalidone. Standard chromatographic techniques are typically employed for the purification of pharmaceutical compounds.
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To separate this compound from impurities with different polarities. |
| Recrystallization | To further purify the final product and obtain a crystalline solid. |
The purity of the final product is then assessed using analytical techniques such as HPLC and mass spectrometry.
Spectroscopic Characterization and Confirmation of Deuterium Labeling
The confirmation of the isotopic enrichment, purity, and the precise location of the deuterium atoms in this compound is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it plays a key role in confirming the position of deuterium atoms in isotopically labeled compounds.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons on the isoindolinone ring (positions 4, 5, 6, and 7) would be absent or significantly reduced in intensity compared to the spectrum of unlabeled chlorthalidone. The remaining proton signals of the molecule would be present.
²H NMR Spectroscopy: A ²H (deuterium) NMR spectrum would show signals at the chemical shifts corresponding to the positions of the deuterium atoms on the isoindolinone ring, providing direct evidence of their location.
The absence of detailed synthetic procedures and NMR data in the public domain highlights the proprietary nature of the synthesis of many isotopically labeled pharmaceutical standards. However, the available mass spectrometry data and the clear IUPAC nomenclature provide a solid foundation for the structural understanding of this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Structural Confirmation
Vibrational spectroscopy methods like Fourier-transform infrared (FT-IR) and Raman spectroscopy are crucial for confirming the successful synthesis and structural integrity of this compound. These techniques probe the vibrational modes of a molecule, which are directly influenced by the mass of its constituent atoms. The substitution of hydrogen with the heavier deuterium isotope results in predictable shifts in the vibrational frequencies.
In the FT-IR spectrum of this compound, the most significant change compared to unlabeled chlorthalidone is the appearance of carbon-deuterium (C-D) stretching vibrations and the disappearance of the corresponding carbon-hydrogen (C-H) stretching vibrations. Aromatic C-H stretching bands typically appear in the 3100-3000 cm⁻¹ region. Due to the increased mass of deuterium, the C-D stretching vibrations are expected at a lower frequency, generally in the 2300-2200 cm⁻¹ range aip.orgnih.gov. The presence of these new bands and the absence of the original C-H bands provide strong evidence of successful deuteration.
Raman spectroscopy offers complementary information. Similar to FT-IR, the Raman spectrum of this compound will exhibit C-D stretching modes at lower wavenumbers compared to the C-H modes of the parent compound. A detailed comparison of the spectra of the deuterated and non-deuterated compounds allows for the unambiguous confirmation of the isotopic substitution. A study on chlorthalidone (unlabeled) has provided a detailed interpretation of its vibrational spectra, which serves as a baseline for analyzing the deuterated analogue researchgate.net. Other functional group vibrations, such as the carbonyl (C=O) stretch and the sulfonamide (SO₂NH₂) stretches, are expected to remain largely unchanged, further confirming that the core molecular structure is preserved during the labeling process.
Table 1: Comparison of Key Vibrational Frequencies for Chlorthalidone and this compound This table presents expected values based on typical isotopic shifts.
| Vibrational Mode | Chlorthalidone (cm⁻¹) | This compound (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | ~3100-3000 | Absent |
| Aromatic C-D Stretch | Absent | ~2300-2200 |
| Sulfonamide N-H Stretch | ~3350-3250 | ~3350-3250 |
| Carbonyl C=O Stretch | ~1680 | ~1680 |
Assessment of Isotopic Purity and Chemical Stability of this compound
For this compound to be effective as an internal standard, its isotopic purity and chemical stability must be rigorously assessed.
Isotopic Purity refers to the percentage of the labeled compound that contains the correct number of deuterium atoms. High isotopic purity (typically >98%) is critical to prevent interference from unlabeled or partially labeled species, which could compromise the accuracy of quantitative analyses. The most common technique for determining isotopic purity is high-resolution mass spectrometry (HR-MS) rsc.org. By analyzing the mass spectrum, the relative abundance of the desired deuterated molecule (d4) can be measured and compared to the unlabeled (d0) and other isotopic variants (d1, d2, d3). This allows for a precise calculation of the isotopic enrichment rsc.org. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the positions of the deuterium labels and provide insights into the isotopic purity rsc.org.
Chemical Stability is the ability of the compound to resist degradation over time and under various conditions. Deuterated standards are expected to have chemical properties nearly identical to their unlabeled counterparts researchgate.net. However, stability testing is still essential to establish appropriate storage conditions and shelf-life. Stability studies typically involve storing the compound under controlled conditions of temperature and humidity and analyzing its purity at set intervals using methods like High-Performance Liquid Chromatography (HPLC) researchgate.net. Potential issues, such as the exchange of deuterium atoms with protons from the solvent, must also be evaluated, although this is less of a concern when deuterium is attached to aromatic carbons . The use of a stable isotope-labeled internal standard like this compound is considered the best practice in bioanalytical method development as it effectively corrects for variability during sample processing and analysis scispace.comnih.gov.
Table 2: Illustrative Stability Data for this compound Data represents typical findings from a stability study.
| Storage Condition | Time Point | Purity by HPLC (%) |
|---|---|---|
| -20°C (Freezer) | Initial | 99.7 |
| -20°C (Freezer) | 6 Months | 99.6 |
| 4°C (Refrigerator) | 6 Months | 99.2 |
| 25°C / 60% RH | 3 Months | 98.5 |
Application of Chlorthalidone D4 in Quantitative Bioanalytical Method Development
Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Chlorthalidone (B1668885) Quantification
LC-MS/MS has become the definitive technique for bioanalysis due to its superior sensitivity and selectivity. eijppr.com The development of a quantitative method involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection. Chlorthalidone-d4 is integral to this process, co-analyzed with the non-labeled Chlorthalidone to correct for variability during sample processing and analysis. biopharmaservices.com A novel ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the simultaneous determination of candesartan (B1668252) and chlorthalidone in human plasma, utilizing this compound as the internal standard for Chlorthalidone. nih.gov
The primary goal of chromatographic optimization is to achieve a clean separation of the analytes (Chlorthalidone and this compound) from endogenous matrix components, ensuring symmetrical peak shapes and reproducible retention times. nih.gov Because this compound has nearly identical physicochemical properties to Chlorthalidone, it co-elutes, which is the desired behavior for an ideal internal standard. biopharmaservices.commedipharmsai.com
Researchers have employed various column chemistries and mobile phase compositions to achieve optimal separation. One validated method utilized a ZIC®-HILIC (100 x 4.6 mm, 5µm) column with a mobile phase of Methanol and 0.05% Formic acid in water (90:10, v/v) at a flow rate of 0.900 mL/min. wjpps.com Another approach successfully separated Chlorthalidone and this compound in under two minutes using a Waters Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm) with a mobile phase consisting of 1 mM ammonium acetate (B1210297) in water-acetonitrile (20:80 v/v). nih.gov
| Parameter | Method 1 wjpps.com | Method 2 nih.gov |
|---|---|---|
| Column | ZIC®-HILIC (100x4.6mm, 5µm) | Waters Acquity UPLC BEH C18 (50x2.1mm, 1.7µm) |
| Mobile Phase | Methanol: 0.05% Formic acid in water (90:10, v/v) | 1 mM Ammonium acetate in water:Acetonitrile (20:80, v/v) |
| Flow Rate | 0.900 mL/min | Not specified, 1.9 min run time |
| Analytes | Chlorthalidone and this compound (IS) | Chlorthalidone and this compound (IS) |
Tandem mass spectrometry provides exceptional selectivity by monitoring a specific fragmentation pattern for an analyte. This is typically done in Multiple Reaction Monitoring (MRM) mode, where a precursor ion (the ionized molecule) is selected and fragmented, and a specific product ion is then monitored. nih.gov For Chlorthalidone analysis, detection is commonly performed using an electrospray ionization (ESI) source operating in negative ion mode. nih.govwjpps.com
The MRM transitions are unique to the molecule's structure. For Chlorthalidone, the transition of the precursor ion at mass-to-charge ratio (m/z) 337.0 to the product ion at m/z 189.8 is monitored. nih.gov Correspondingly, for this compound, the instrument monitors the transition from the deuterated precursor ion (m/z 341.0) to the same product ion at m/z 189.8. nih.gov This specificity ensures that the detector signal is generated only by the compounds of interest, free from interference.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| Chlorthalidone | Negative ESI | 337.0 | 189.8 |
| This compound (Internal Standard) | Negative ESI | 341.0 | 189.8 |
A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the analyte, causing either ion suppression or enhancement. eijppr.combioanalysis-zone.com This phenomenon can severely compromise the accuracy and precision of the results. eijppr.com
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to counteract matrix effects. medipharmsai.com Because this compound is structurally identical to Chlorthalidone, differing only in isotopic composition, it has the same chromatographic retention time and experiences the same degree of ionization suppression or enhancement. biopharmaservices.com By calculating the ratio of the analyte peak area to the internal standard peak area, any variability introduced by the matrix effect is normalized. This ensures that the quantitative results remain accurate and reliable, even with variations between different biological samples. medipharmsai.com In methods developed for Chlorthalidone in human plasma, the use of this compound as an internal standard successfully demonstrated that no matrix effect was observed. wjpps.com
Rigorous Method Validation for Research Applications
For a bioanalytical method to be used in research, it must undergo rigorous validation to demonstrate its reliability and suitability for its intended purpose. Validation studies assess several key parameters, including linearity, precision, and accuracy, often following guidelines from regulatory bodies. wjpps.com
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. To assess this, a calibration curve is constructed by analyzing a series of standards at known concentrations. researchgate.net The use of this compound ensures the robustness of the calibration curve by correcting for any analytical variability.
Validated methods have demonstrated excellent linearity for Chlorthalidone quantification. One LC-MS/MS method was linear over the concentration range of 2000 to 1,200,000 pg/mL in human plasma, with a correlation coefficient (r²) of ≥0.995. wjpps.com Another UPLC-MS/MS method established linearity across a range of 1.0 to 180.0 ng/mL. nih.gov The lower limit of quantitation (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision, was established at 2071.057 pg/mL in one study. wjpps.com
| Parameter | Method 1 wjpps.com | Method 2 nih.gov |
|---|---|---|
| Linear Range | 2000 - 1,200,000 pg/mL | 1.0 - 180.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | Not specified |
| LLOQ | 2071.057 pg/mL | 1.0 ng/mL |
| Matrix | Human Plasma | Human Plasma |
Precision measures the closeness of agreement among a series of measurements from the same sample, while accuracy reflects the closeness of the measured value to the true value. nih.gov These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels within the calibration range on the same day (intra-day precision) and on different days (inter-day precision). wjpps.com
In a validated method for Chlorthalidone in human plasma using this compound, the intra- and inter-day precision and accuracy were well within acceptable limits. wjpps.com Another study reported that intra-day and inter-day precision was well below ±15% at each concentration level. semanticscholar.org Accuracy is often further evaluated through recovery experiments, which determine the efficiency of the sample extraction process. Mean extraction recoveries for Chlorthalidone have been reported to be around 80% to over 93% in human plasma. wjpps.comsemanticscholar.org These results confirm that methods incorporating this compound are both precise and accurate for quantifying Chlorthalidone in complex biological matrices.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The limits of detection (LOD) and quantification (LOQ) are fundamental parameters in bioanalytical method validation, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. While specific LOD and LOQ values for this compound as an analyte are not typically established as it is used as an internal standard at a fixed concentration, its inclusion is vital for determining the sensitivity of the method for the target analyte, chlorthalidone.
In a bioanalytical liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method developed for the estimation of chlorthalidone in human plasma, with this compound as the internal standard, the lower limit of quantitation (LLOQ) for chlorthalidone was established at 2071.057 pg/mL wjpps.com. This level of sensitivity is crucial for pharmacokinetic and bioequivalence studies. The determination of the LLOQ is guided by regulatory bodies, which typically require the analyte response at the LLOQ to be at least five times the response of a blank sample. Furthermore, the precision, expressed as the coefficient of variation (CV), should not exceed 20%, and the accuracy should be within ±20% of the nominal concentration.
Table 1: Representative LLOQ for Chlorthalidone using this compound as an Internal Standard
| Analyte | Internal Standard | Matrix | Method | LLOQ (pg/mL) |
|---|
Selectivity, Specificity, and Interference Studies
Selectivity and specificity are paramount in bioanalytical assays to ensure that the detected signal corresponds solely to the analyte of interest, free from interference from endogenous matrix components or other substances. The use of a stable isotope-labeled internal standard like this compound, coupled with a highly selective detection technique such as tandem mass spectrometry (MS/MS), provides a robust strategy to achieve this.
In a UPLC-MS/MS method for the simultaneous determination of candesartan and chlorthalidone in human plasma, this compound was employed as the internal standard for chlorthalidone nih.gov. The specificity of the method is demonstrated by monitoring unique precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. For this compound, the specific mass transition monitored was m/z 341.0 → 189.8 nih.gov. This transition is distinct from that of the non-deuterated chlorthalidone (m/z 337.0 → 189.8), ensuring that the internal standard does not interfere with the quantification of the analyte and vice versa nih.gov.
To confirm the absence of interference, blank plasma samples from multiple sources are analyzed. The acceptance criterion is that the response of any interfering peak at the retention time of the analyte or internal standard should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the internal standard. Studies have shown that with the use of this compound, chlorthalidone was well resolved from human plasma interference wjpps.com.
Table 2: Mass Spectrometric Parameters for Chlorthalidone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Chlorthalidone | 337.0 | 189.8 nih.gov |
Stability Studies of Analyte and Internal Standard in Research Samples
Ensuring the stability of both the analyte and the internal standard in the biological matrix under various storage and handling conditions is a critical component of bioanalytical method validation. Stability studies are conducted to guarantee that the measured concentration accurately reflects the concentration at the time of sample collection. These studies typically evaluate the stability of the compounds under conditions such as freeze-thaw cycles, short-term storage at room temperature, long-term storage at low temperatures, and post-preparative stability in the autosampler.
Table 3: Summary of Stability Evaluations for Chlorthalidone in Biological Matrices
| Stability Condition | Matrix | Storage Temperature | Duration | Finding |
|---|---|---|---|---|
| Long-Term | Blood and Urine | -20°C | 1 year | Stable nih.gov |
Preparation of Samples for Bioanalytical Quantification
The preparation of biological samples is a crucial step to remove interfering substances and concentrate the analyte of interest before instrumental analysis. The choice of extraction technique depends on the physicochemical properties of the analyte and the nature of the biological matrix.
Advanced Sample Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation)
Solid-Phase Extraction (SPE) is a highly effective and widely used technique for sample clean-up in bioanalysis. It offers high recovery and the ability to remove a significant amount of matrix interferences. For diuretics like chlorthalidone, SPE is often the preferred method due to its efficiency and adaptability akjournals.com. The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte and internal standard.
Liquid-Liquid Extraction (LLE) is another common technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE is a cost-effective method that can yield very clean extracts. A typical LLE protocol for plasma samples involves the addition of an organic solvent, vortexing to facilitate extraction, centrifugation to separate the layers, and then evaporation of the organic layer followed by reconstitution in a suitable solvent for analysis.
Protein Precipitation (PP) is the simplest of the three techniques and is often employed for high-throughput screening. It involves adding a precipitating agent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. While fast and straightforward, PP may result in less clean extracts compared to SPE and LLE.
Table 4: Overview of Sample Extraction Techniques for Chlorthalidone Analysis
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Partitioning between a solid and liquid phase | High recovery, efficient clean-up, amenable to automation akjournals.com | Can be more costly and method development can be complex |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Cost-effective, provides clean extracts | Can be labor-intensive, potential for emulsion formation |
Automation and High-Throughput Sample Processing Considerations
In modern bioanalytical laboratories, automation plays a pivotal role in increasing throughput, improving reproducibility, and reducing manual errors. Robotic liquid handling systems can automate the entire sample preparation workflow, from pipetting and mixing to the execution of SPE, LLE, and PP protocols in 96-well plate formats nih.gov.
Automated systems are particularly beneficial for large-scale clinical and forensic studies where a high volume of samples needs to be processed efficiently. For instance, a novel high-throughput quantitative method for the simultaneous analysis of 21 antihypertensive and diuretic drugs in human plasma utilized a one-step sample preparation using an Ostro® plate, a pass-through sample preparation product, with a chromatographic run time of just 7 minutes nih.gov. Such automated and streamlined workflows are essential for meeting the demands of modern drug development and clinical monitoring.
Advanced Analytical Techniques and Methodological Enhancements with Chlorthalidone D4
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Applications
Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique for quantifying pharmaceuticals in complex biological matrices like plasma. derpharmachemica.comnih.gov Chlorthalidone-d4 is frequently employed as an internal standard (IS) in these methods to ensure accuracy and reproducibility. nih.govresearchgate.net
In a typical UHPLC-MS/MS workflow, this compound is added to the sample at the beginning of the preparation process, which often involves solid-phase extraction (SPE) to isolate the analytes from plasma components. nih.govresearchgate.net The extract is then injected into the UHPLC system, where the analytes are separated on a C18 column. researchgate.netresearchgate.netnih.gov The separated compounds are then ionized, usually via electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.netnih.gov
MRM enhances selectivity by monitoring a specific precursor ion to product ion transition for both the analyte (Chlorthalidone) and its labeled internal standard (this compound). For instance, one method monitored the transition of m/z 337.0 → 189.8 for Chlorthalidone (B1668885) and m/z 341.0 → 189.8 for this compound. researchgate.netnih.govbiocrick.com The near-identical retention times and fragmentation patterns of the analyte and the IS, with the exception of the mass difference, allow for reliable correction of any analyte loss during sample handling or fluctuations in instrument response. nih.gov This approach enables the development of robust methods with wide linear concentration ranges, such as 1.0 to 180.0 ng/mL, and high extraction recoveries, often between 95-103%. nih.govresearchgate.net
Below is a table summarizing typical parameters for UHPLC-MS/MS methods utilizing this compound.
| Parameter | Example Method 1 | Example Method 2 |
| Internal Standard | This compound | This compound |
| Chromatography Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) nih.govresearchgate.net | Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) researchgate.netnih.gov |
| Mobile Phase | 0.1% Formic acid: Acetonitrile (25:75, v/v) nih.govresearchgate.net | 1 mM Ammonium acetate (B1210297) in water: Acetonitrile (20:80 v/v) researchgate.netnih.gov |
| Ionization Mode | Positive ESI nih.govresearchgate.net | Negative ESI researchgate.netnih.gov |
| Chlorthalidone Transition | m/z 337.0 → 189.8 biocrick.com | m/z 337.0 → 189.8 researchgate.netnih.gov |
| This compound Transition | m/z 343.2 → 326.0 researchgate.net | m/z 341.0 → 189.8 researchgate.netnih.gov |
| Linear Range (Chlorthalidone) | 0.25–150 ng/mL nih.govresearchgate.net | 1.0–180.0 ng/mL researchgate.netnih.gov |
| Application | Bioequivalence study in human plasma nih.govresearchgate.net | Simultaneous determination in human plasma researchgate.netnih.gov |
High-Resolution Mass Spectrometry (HRMS) for Enhanced Specificity and Qualitative Analysis
High-Resolution Mass Spectrometry (HRMS) offers significant advantages over traditional tandem mass spectrometry for both qualitative and quantitative analysis. Instead of monitoring specific mass transitions, HRMS instruments measure the mass-to-charge ratio (m/z) of ions with very high accuracy and resolution, allowing for the determination of an analyte's elemental composition.
In the context of analyzing Chlorthalidone, HRMS enhances specificity by distinguishing the analyte from matrix interferences that may have the same nominal mass. This is particularly valuable in complex sample types or in large-scale screening applications, such as doping control, where hundreds of compounds are monitored simultaneously. acs.orgnih.gov A UHPLC-HRMS method developed for the screening of 235 drugs in dried blood spots included diuretics and demonstrated the power of this approach. acs.orgnih.gov The use of deuterated internal standards, such as this compound, in such methods remains crucial for accurate quantification, compensating for matrix effects and variations in instrument response. acs.org The high mass accuracy of HRMS provides an additional layer of confidence in analyte identification, reducing the potential for false positives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Analytes (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a common analytical method for the detection of diuretics, including Chlorthalidone. researchgate.netscirp.org However, because Chlorthalidone is not inherently volatile, its analysis by GC-MS requires a chemical derivatization step, such as extractive methylation, to increase its volatility and thermal stability. researchgate.net
GC-MS methods have been developed for the multicomponent screening of diuretics in human urine. researchgate.netscirp.org In these methods, after derivatization, the compounds are separated on a gas chromatograph and identified by the mass spectrometer, often in full-scan mode. researchgate.net While effective for qualitative screening, these methods can be limited by time-consuming sample preparation and potentially low recovery for certain compounds, including Chlorthalidone. scirp.org The primary application is often in forensic and clinical toxicology for screening purposes rather than precise quantification. researchgate.net Compared to LC-MS/MS, GC-MS is generally considered less suitable for routine quantitative analysis of non-volatile compounds like Chlorthalidone due to the extra derivatization step and potential for incomplete recovery. scirp.org
Integration of this compound in Multi-Analyte Quantification Methods
Chlorthalidone is often administered in combination with other antihypertensive drugs. researchgate.netrjpdft.com Consequently, analytical methods capable of simultaneously quantifying Chlorthalidone and other agents are essential for pharmacokinetic and bioequivalence studies. This compound plays a vital role as an internal standard in these multi-analyte methods, ensuring that each compound is accurately measured without interference from the others. nih.govresearchgate.netresearchgate.netnih.gov
Several UHPLC-MS/MS methods have been developed and validated for the simultaneous determination of Chlorthalidone with drugs like atenolol (B1665814) and candesartan (B1668252) in human plasma. researchgate.netresearchgate.netnih.gov In these assays, this compound is used alongside other deuterated internal standards (e.g., Atenolol-d7, Candesartan-d4) to correct for analytical variability for each specific analyte. nih.govresearchgate.netresearchgate.netnih.gov The ability to multiplex in this way improves efficiency, reduces sample volume requirements, and lowers analysis time and cost. nih.gov These methods demonstrate excellent performance, with high sensitivity, precision, and accuracy, making them suitable for demanding applications like clinical trials and therapeutic drug monitoring. nih.govresearchgate.netresearchgate.netnih.gov
The table below provides examples of multi-analyte methods where this compound is a key component.
| Co-Analyte(s) | Internal Standards | Matrix | Analytical Technique | Reference |
| Atenolol | This compound, Atenolol-d7 | Human Plasma | UPLC-MS/MS | nih.govresearchgate.net |
| Candesartan | This compound, Candesartan-d4 | Human Plasma | UPLC-MS/MS | researchgate.netnih.gov |
| 235 Prohibited Substances | Various deuterated standards | Dried Blood Spot | UHPLC-HRMS | acs.orgnih.gov |
Method Transferability and Inter-Laboratory Comparability using Deuterated Standards
The use of stable isotope-labeled internal standards like this compound is fundamental to achieving robust and transferable analytical methods. nih.gov Method transferability—the ability to reproduce a method in a different laboratory or on a different instrument—is critical for regulatory submissions and large-scale clinical studies. Deuterated standards are the gold standard for internal standardization in LC-MS/MS because they co-elute with the analyte and experience nearly identical ionization suppression or enhancement effects from the sample matrix. nih.gov
By compensating for variations in sample extraction recovery, injection volume, and instrument response, this compound ensures that the ratio of the analyte to the internal standard remains constant even if absolute signal intensities fluctuate. nih.gov This normalization is key to high precision and accuracy. nih.gov It minimizes inter-laboratory variability and improves the comparability of results generated at different times and locations. nist.govresearchgate.net The use of a deuterated internal standard allows for wider acceptance criteria for certain validation parameters, such as the matrix effect, because of its superior ability to correct for variations. gtfch.org Ultimately, incorporating this compound into an analytical method significantly enhances its ruggedness, making it more easily transferable and ensuring consistent performance across different laboratories. nist.gov
Role of Chlorthalidone D4 in Mechanistic Pharmacological Research Non Clinical Focus
In Vitro Drug Metabolism Studies Using Isotopic Tracers
Stable isotopes have become indispensable in drug development, primarily for quantification and for potentially influencing pharmacokinetic profiles through deuteration. medchemexpress.commedchemexpress.com Chlorthalidone-d4 is utilized as an isotopic tracer in in vitro systems to investigate the metabolic pathways of the parent compound, Chlorthalidone (B1668885).
Elucidation of Metabolic Pathways and Metabolite Identification in Cellular or Subcellular Systems
The use of this compound is instrumental in studies involving cellular and subcellular systems like liver microsomes and hepatocytes to map the metabolic transformations of Chlorthalidone. core.ac.uk Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) isozymes, are a common model for such investigations. core.ac.uknih.gov
In these systems, this compound is incubated with the biological matrix. The subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS), allows for the differentiation of the parent drug from its metabolites due to the mass shift introduced by the deuterium (B1214612) atoms. researchgate.net This technique enables the identification of metabolic products, such as hydroxylated or glucuronidated derivatives, providing a clear picture of the metabolic pathways. For instance, studies have shown that Chlorthalidone is metabolized in the liver, and a significant portion is excreted unchanged in the urine. rjpdft.com The specific metabolites formed through enzymatic reactions can be precisely identified using its deuterated form.
In vitro metabolic studies with deuterated compounds can reveal the primary sites of metabolism on a molecule. For example, similar research on other deuterated molecules has shown that identifying the main site of oxidative metabolism can lead to chemical modifications that enhance metabolic stability. nih.gov
Kinetic Characterization of Enzyme-Mediated Reactions
This compound is also employed to determine the kinetics of the enzymes responsible for metabolizing Chlorthalidone. By measuring the rate of disappearance of this compound and the appearance of its metabolites over time in the presence of specific enzyme systems (e.g., recombinant CYP isozymes), researchers can calculate key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
This information is crucial for understanding the efficiency and capacity of different enzymes to metabolize the drug. Such kinetic data helps in predicting potential drug-drug interactions and inter-individual variability in drug metabolism.
Impact of Isotope Effects on In Vitro Metabolic Stability
The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. googleapis.com This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond. nih.gov
In the context of this compound, researchers can compare its metabolic rate with that of non-deuterated Chlorthalidone in in vitro systems to assess the presence and magnitude of a deuterium KIE. nih.gov If a significant KIE is observed, it suggests that the deuterated positions are involved in a rate-limiting metabolic step. This knowledge can be strategically used in drug design to create "metabolically shielded" drugs with improved stability and pharmacokinetic profiles. nih.gov For example, studies on other compounds have demonstrated that deuteration can lead to a two-fold increase in oral bioavailability and a three-fold increase in in vivo potency due to enhanced metabolic stability. nih.gov
Pre-Clinical Drug Disposition Studies in Animal Models
Beyond in vitro work, this compound is a valuable tool in pre-clinical animal studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. uobasrah.edu.iq These studies are essential for bridging the gap between in vitro findings and clinical outcomes.
Quantitative Tissue Distribution Analysis using this compound as an Internal Standard
In pre-clinical pharmacokinetic studies, this compound is frequently used as an internal standard for the accurate quantification of Chlorthalidone in various biological matrices, including plasma and different tissues. researchgate.netclearsynth.comresearchgate.netrbfsymposium.net The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical methods, particularly those employing LC-MS/MS. lcms.cz
Following administration of Chlorthalidone to an animal model, a known amount of this compound is added to the collected biological samples. researchgate.net During sample processing and analysis, any loss of analyte will be mirrored by a proportional loss of the internal standard. This allows for highly accurate and precise quantification of the Chlorthalidone concentration in the samples, as the ratio of the analyte to the internal standard remains constant. lcms.cz This approach enables detailed tissue distribution studies, revealing where the drug accumulates in the body.
Table 1: Example Data from a Hypothetical Quantitative Tissue Distribution Study in Rats
| Tissue | Chlorthalidone Concentration (ng/g) |
| Plasma | 150 |
| Liver | 450 |
| Kidney | 800 |
| Heart | 120 |
| Brain | 30 |
This table is illustrative and does not represent actual experimental data.
Excretion Balance Studies in Experimental Animals
Excretion balance studies are conducted to determine the routes and extent of elimination of a drug and its metabolites from the body. In these studies, animals are administered Chlorthalidone, and their urine and feces are collected over a period of time.
This compound is used as an internal standard to accurately quantify the amounts of unchanged Chlorthalidone and its metabolites in the collected excreta. researchgate.netclearsynth.com This allows researchers to construct a complete picture of the drug's elimination, determining the percentage of the dose excreted through the renal and fecal routes. Such data is vital for understanding the drug's clearance mechanisms and for predicting its potential for accumulation in the body. Long-term administration studies of Chlorthalidone have shown that 30-60% of the drug is excreted unchanged in the urine. rjpdft.com
Investigation of Drug-Drug Interactions at a Mechanistic Level (in vitro analytical assessment)
In the realm of non-clinical pharmacological research, understanding the potential for a drug to interact with other co-administered medications is paramount for predicting its safety and efficacy profile. For the compound Chlorthalidone, in vitro analytical assessments are crucial for elucidating the mechanisms by which it may become a perpetrator or victim of drug-drug interactions (DDIs). These studies typically focus on the compound's interaction with major drug-metabolizing enzymes and drug transporters. The deuterated analog, this compound, plays a vital, albeit indirect, role in this research by serving as an indispensable analytical tool.
This compound, a stable isotope-labeled version of Chlorthalidone, is primarily utilized as an internal standard in analytical and pharmacokinetic research. core.ac.uk Its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods significantly enhances the accuracy and precision of quantifying Chlorthalidone in various biological matrices, including those used in in vitro DDI studies. researchgate.netjacc.org By adding a known quantity of this compound to the experimental samples, researchers can correct for variations in sample processing and analytical instrumentation, thereby ensuring reliable and reproducible measurements of the parent compound. nih.govkent.ac.uk
In Vitro Assessment of Transporter-Mediated Interactions
Detailed research has identified Chlorthalidone as a substrate for several key drug transporters. Thiazide diuretics, a class to which Chlorthalidone belongs, are known to be substrates of Organic Anion Transporters (OATs), which are crucial for their transport into the tubular filtrate in the kidneys. researchgate.net Furthermore, specific in vitro investigations using Caco-2 cells—a human colon adenocarcinoma cell line that serves as a model for the intestinal barrier—have demonstrated that Chlorthalidone is a substrate for P-glycoprotein (P-gp), an important efflux transporter. core.ac.uk The efflux activity of Chlorthalidone in these cells was shown to be inhibited by known P-gp inhibitors such as quinidine (B1679956) and verapamil. core.ac.uk
The table below summarizes the identified in vitro interactions of Chlorthalidone with drug transporters. In these studies, this compound would be used as an internal standard to accurately quantify the concentration of Chlorthalidone.
| Transporter | Interaction Type | In Vitro System | Research Finding |
| P-glycoprotein (P-gp) | Substrate | Caco-2 cells | Chlorthalidone is transported by P-gp; this transport can be inhibited by quinidine and verapamil. core.ac.uk |
| Organic Anion Transporters (OATs) | Substrate | Not specified | As a thiazide diuretic, Chlorthalidone is a substrate of OATs. researchgate.net |
In Vitro Assessment of Enzyme-Mediated Interactions
In a typical in vitro CYP inhibition assay, various concentrations of the test compound (Chlorthalidone) are incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform. The rate of metabolite formation from the probe substrate is then measured. A reduction in metabolite formation in the presence of Chlorthalidone would indicate inhibition, and from this, an IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined. biorxiv.org In such assays, this compound would be employed as the internal standard for the accurate measurement of the concentration of Chlorthalidone being tested.
The table below outlines the predicted in vitro interactions of Chlorthalidone with major CYP450 enzymes based on computational models.
| CYP Isoform | Predicted Interaction |
| CYP2D6 | Non-inhibitor evotec.com |
| CYP2C19 | Non-inhibitor evotec.com |
| CYP3A4 | Non-inhibitor evotec.com |
It is important to note that these are predictions and highlight the need for definitive in vitro experimental data to confirm the drug-drug interaction potential of Chlorthalidone at the enzyme level. The use of this compound in these future studies will be critical for generating the high-quality, accurate data required for a thorough mechanistic understanding.
Quality Assurance and Metrological Traceability of Chlorthalidone D4 Reference Materials
Development and Certification of Chlorthalidone-d4 as a Reference Standard
This compound is the deuterium-labeled version of Chlorthalidone (B1668885), a thiazide-like diuretic used in the management of hypertension. medchemexpress.commedchemexpress.com In analytical chemistry, particularly in methods involving mass spectrometry, deuterated compounds like this compound are invaluable as internal standards. veeprho.com The incorporation of stable heavy isotopes, such as deuterium (B1214612) (a heavy isotope of hydrogen), into drug molecules is a common practice for creating internal standards used for quantification in drug development and clinical analysis. medchemexpress.commedchemexpress.com
The development of this compound as a reference standard involves its chemical synthesis, purification, and rigorous characterization. The synthesis aims to introduce four deuterium atoms into the Chlorthalidone molecule, resulting in a compound with a higher molecular weight (342.79 g/mol ) compared to the unlabeled drug. medchemexpress.comveeprho.com This mass difference is critical for its use in isotope dilution mass spectrometry, allowing it to be distinguished from the endogenous or unlabeled analyte in a sample.
Certification of this compound as a Certified Reference Material (CRM) is a meticulous process that ensures its quality and reliability for analytical applications. sigmaaldrich.comsigmaaldrich.com This process is conducted in accordance with international standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.com The certification involves:
Identity Verification: Confirming the chemical structure of the compound, often using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry.
Purity Assessment: Determining the chemical and isotopic purity. High-performance liquid chromatography (HPLC) is commonly used to assess chemical purity, with targets often exceeding 98%. bdg.co.nz
Characterization: Providing detailed information on the material's properties.
A Certificate of Analysis (CoA) accompanies the certified reference material, which includes comprehensive data on its identity, purity, and characterization, along with the methods used for verification. bdg.co.nz This documentation is crucial for laboratories to demonstrate the quality of their analytical results.
Establishment of Metrological Traceability for Quantitative Measurements
Metrological traceability is a fundamental concept in analytical science, ensuring that a measurement result can be linked to a recognized reference through an unbroken chain of comparisons, each with a stated uncertainty. eurachem.org This process is vital for the reliability, accuracy, and comparability of measurements across different laboratories and over time. eurachem.org
In the quantitative analysis of the drug Chlorthalidone, its deuterated analogue, this compound, plays a key role in establishing metrological traceability. It is most commonly employed as an internal standard in isotope dilution mass spectrometry (IDMS) methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netscience.gov
The process of establishing traceability using this compound involves the following:
Use of a Certified Reference Material (CRM): A well-characterized and certified this compound CRM serves as the starting point in the traceability chain. sigmaaldrich.comsigmaaldrich.com
Internal Standard Spiking: A known amount of the this compound internal standard is added to the unknown sample containing Chlorthalidone at the beginning of the sample preparation process. researchgate.netnih.gov
Co-extraction and Analysis: Both the analyte (Chlorthalidone) and the internal standard (this compound) are subjected to the same extraction, and chromatographic separation procedures. researchgate.netnih.gov
Mass Spectrometric Detection: The mass spectrometer detects and distinguishes between the analyte and the deuterated internal standard based on their mass-to-charge ratio difference. researchgate.net
Ratio Measurement: The concentration of Chlorthalidone in the sample is determined by calculating the ratio of the analytical response of the analyte to that of the internal standard.
This isotope dilution approach effectively corrects for variations and losses that may occur during sample preparation and analysis, as the internal standard behaves almost identically to the analyte. lcms.cz The use of a stable isotope-labeled internal standard like this compound is considered a best-practice for achieving the highest accuracy and precision in quantitative bioanalytical methods. researchgate.netresearchgate.net
Role in Laboratory Accreditation and Proficiency Testing Schemes
This compound is instrumental in the external quality assurance of laboratories, particularly those involved in clinical diagnostics and sports doping control. Its use as an internal standard is integral to methods that must meet the stringent requirements of laboratory accreditation bodies and proficiency testing (PT) programs.
Laboratory accreditation, for instance to the ISO/IEC 17025 standard, requires laboratories to demonstrate technical competence and the ability to produce precise and accurate data. nebraska.gov The use of validated methods employing this compound for the quantification of Chlorthalidone provides evidence of a laboratory's commitment to high-quality measurements. researchgate.net
Proficiency testing schemes are a critical component of ongoing quality assessment. In these programs, a coordinating body sends "blind" samples containing unknown concentrations of an analyte (like Chlorthalidone) to participating laboratories. The laboratories analyze these samples and report their results to the provider. The use of robust analytical methods, often involving this compound as an internal standard, is essential for achieving accurate results in these tests. nebraska.gov Successful participation in PT schemes is often a prerequisite for maintaining laboratory accreditation. nebraska.gov
In the context of anti-doping analysis, diuretics like Chlorthalidone are prohibited substances as they can be used to mask the presence of other performance-enhancing drugs. hpc-standards.com Anti-doping laboratories, which are accredited by the World Anti-Doping Agency (WADA), rely on highly sensitive and specific methods, such as LC-MS/MS with deuterated internal standards, for the reliable detection and quantification of these substances. researchgate.net
Best Practices for Storage and Handling of Deuterated Internal Standards
The integrity and stability of deuterated internal standards like this compound are paramount for ensuring the accuracy of quantitative analytical results. Proper storage and handling are therefore critical.
Storage:
Solid Form: In its solid or powder form, this compound should typically be stored at -20°C for long-term stability, which can extend for several years. medchemexpress.com
In Solution: Once dissolved in a solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, stock solutions should be stored at even lower temperatures, for instance at -80°C, to maintain stability for periods up to six months. medchemexpress.com For shorter-term storage of about a month, -20°C may be adequate. medchemexpress.com
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes. medchemexpress.com
Handling:
Hygroscopicity: Some solvents used to dissolve these standards, like DMSO, can be hygroscopic (absorb moisture from the air). It is advisable to use newly opened solvents to avoid issues with solubility and concentration accuracy. medchemexpress.com
Personal Protective Equipment (PPE): Standard laboratory safety protocols should be followed, including the use of gloves, lab coats, and eye protection when handling the compound.
Controlled Environment: Weighing and preparing solutions should be done in a controlled environment to prevent contamination.
Adherence to these storage and handling practices helps to preserve the purity and concentration of the this compound reference standard, which is essential for its function as a reliable internal standard in sensitive analytical methods.
Future Directions and Emerging Research Avenues for Deuterated Chlorthalidone Analogs
Advancements in Automated Deuterium (B1214612) Labeling Technologies
The synthesis of deuterated compounds like Chlorthalidone-d4 is foundational to their use in research. Historically, deuterium labeling could be a complex and time-consuming process. However, recent years have seen significant progress in automating these techniques, making the production of deuterated standards more efficient and scalable.
Modern automated systems for hydrogen/deuterium exchange mass spectrometry (HDX-MS) now feature software-controlled sample handling, mixing, and analysis. acs.orgnih.govresearchgate.net These platforms can achieve millisecond time resolution for deuterium labeling, a significant leap from older methods. acs.org This level of precision allows for detailed kinetic studies of molecular dynamics. acs.org The integration of ultra-performance liquid chromatography (UPLC) and advanced software simplifies data interpretation by providing sharper peaks and better separation.
Furthermore, new electrocatalytic methods are being developed for the reductive deuteration of aromatic compounds using deuterium oxide (D2O). researchgate.net This approach is scalable and has been successfully applied to the synthesis of numerous highly deuterated drug molecules, offering a cost-effective route for producing compounds like this compound. researchgate.net
Table 1: Comparison of Deuterium Labeling Technologies
| Technology | Description | Key Advantages |
| Automated HDX-MS | Integrates software-controlled sample handling, mixing, and analysis for rapid deuterium exchange. acs.orgnih.govresearchgate.net | Millisecond time resolution, high reproducibility, and reduced manual error. acs.org |
| Electrocatalytic Deuteration | Uses a nitrogen-doped electrode and D2O for reductive deuteration of aromatic compounds. researchgate.net | Scalable, cost-effective, and applicable to a wide range of molecules. researchgate.net |
| Nanoparticle/Nanosheet Catalysis | Employs catalysts like porous CdSe nanosheets for C(sp2)-H bond activation and deuteration. assumption.edu | High regioselectivity under mild reaction conditions. assumption.edu |
Potential for this compound in Advanced Omics Research (e.g., Pharmacometabolomics)
Pharmacometabolomics is a field that utilizes metabolic profiling to predict an individual's response to a drug. gla.ac.ukmdpi.com this compound is poised to play a crucial role in this area. As a stable isotope-labeled internal standard, it enables precise quantification of the parent drug and its metabolites in biological samples, a critical aspect of pharmacometabolomic studies. amazonaws.com
By tracking the metabolic fate of this compound, researchers can gain insights into individual variations in drug metabolism, which can be influenced by genetics, the gut microbiome, and other factors. mdpi.com This information can help in tailoring antihypertensive therapy to individual patients, potentially improving efficacy and minimizing adverse effects. gla.ac.uk The use of deuterated standards like this compound in conjunction with advanced analytical techniques like mass spectrometry allows for the sensitive and specific detection of drug molecules in complex biological matrices. gla.ac.uk
Computational Chemistry Approaches to Predict Deuterium Isotope Effects in Drug Metabolism
Computational chemistry is becoming an indispensable tool in predicting the kinetic isotope effect (KIE) of deuteration on drug metabolism. ajchem-a.com The KIE refers to the change in reaction rate when a hydrogen atom is replaced by deuterium. informaticsjournals.co.in By modeling the interaction of a deuterated drug with metabolic enzymes, such as cytochrome P450s, researchers can predict whether deuteration will slow down the drug's breakdown. researchgate.netnih.gov
Molecular docking and metabolic profiling simulations can help identify the most strategic positions for deuteration to achieve the desired pharmacokinetic enhancement. researchgate.netnih.gov These computational approaches can also predict the potential for "metabolic switching," where deuteration at one site might lead to increased metabolism at another. researchgate.net While these predictive models are powerful, experimental validation with synthesized deuterated compounds remains essential to confirm the in-silico findings. researchgate.netnih.gov
Table 2: Computational Methods in Deuteration Studies
| Computational Method | Application | Predicted Outcome |
| Molecular Docking | Simulates the binding of a deuterated drug to a metabolic enzyme. researchgate.netnih.gov | Identifies potential sites for deuteration and predicts binding affinity. |
| Quantum Chemical Methods | Calculates molecular geometries, vibrational frequencies, and rotational constants. ajchem-a.com | Predicts changes in molecular properties and reactivity upon deuteration. ajchem-a.com |
| Metabolic Profile Simulation | Models the metabolic pathways of a deuterated drug. researchgate.net | Predicts the potential for metabolic switching and changes in metabolite formation. researchgate.net |
Development of Deuterated Analogs for Other Pharmaceutical Compounds as Research Tools
The successful application of deuteration in drugs like deutetrabenazine has spurred interest in developing deuterated analogs for a wide range of other pharmaceuticals. nih.govresearchgate.net These deuterated compounds serve as invaluable research tools, primarily as internal standards for bioanalytical assays and as probes to study drug metabolism. assumption.edugabarx.com
The development of deuterated analogs extends beyond improving the pharmacokinetic properties of the parent drug. researchgate.net They are crucial for establishing the bioequivalence of generic drug formulations and for conducting detailed pharmacokinetic and pharmacodynamic studies. The synthesis and characterization of these analogs, such as Chlorthalidone (B1668885) EP Impurity F (a dimer of chlorthalidone), are vital for quality control in pharmaceutical manufacturing. synzeal.com
Expanding the Use of Stable Isotope Tracers beyond Quantitative Analysis in Mechanistic Studies
Stable isotope tracers, including deuterated compounds, are increasingly being used for more than just quantifying drug concentrations. nih.govtechnologynetworks.com They are powerful tools for elucidating the mechanisms of biochemical pathways and understanding the dynamics of metabolic processes. researchgate.netmdpi.comnih.gov
By using tracers like deuterium oxide (D2O), researchers can simultaneously measure the turnover rates of multiple macromolecules, such as proteins, lipids, and DNA. nih.gov This provides a holistic view of metabolic flux and how it is altered by disease or therapeutic intervention. nih.gov In the context of Chlorthalidone, using deuterated tracers could help to unravel the precise molecular mechanisms by which it exerts its antihypertensive effects and its impact on various metabolic pathways, such as those involving glucose and uric acid. nih.gov This deeper mechanistic understanding can guide the development of more effective and safer therapeutic strategies. nih.gov
Q & A
Q. How can researchers optimize the synthesis of Chlorthalidone-d4 to ensure high isotopic purity for use as an internal standard?
Methodological Answer: Synthesis optimization requires evaluating variables such as solvent choice, reaction temperature, and deuteration efficiency. For example, using deuterated solvents (e.g., D₂O) and catalysts under controlled pH conditions can enhance isotopic incorporation . Post-synthesis purification via HPLC or column chromatography, followed by characterization using NMR (¹H and ²H) and high-resolution mass spectrometry (HRMS), ensures purity ≥98% .
Q. What analytical techniques are most suitable for quantifying this compound in biological matrices during pharmacokinetic studies?
Methodological Answer: LC-MS/MS with multiple reaction monitoring (MRM) is preferred due to its specificity and sensitivity. Calibration curves using deuterated standards should account for matrix effects (e.g., plasma ion suppression). Method validation must include precision (RSD <15%), accuracy (80–120% recovery), and stability under storage conditions .
Q. How should experimental controls be designed to validate this compound’s role as an internal standard in mass spectrometry?
Methodological Answer: Include non-deuterated Chlorthalidone as a comparator to assess isotopic interference. Spike recovery experiments in triplicate at low, medium, and high concentrations (e.g., 1 ng/mL, 10 ng/mL, 100 ng/mL) validate linearity and reproducibility. Cross-validate with alternative techniques like GC-MS to confirm specificity .
Advanced Research Questions
Q. What strategies resolve discrepancies in this compound quantification when comparing cross-study data from different laboratories?
Methodological Answer: Harmonize protocols by standardizing extraction methods (e.g., solid-phase extraction vs. protein precipitation) and instrumentation parameters (e.g., collision energy in MS). Apply meta-analysis tools to assess inter-lab variability, and use Bland-Altman plots to identify systematic biases. Reference materials from accredited agencies (e.g., NIST) improve cross-study comparability .
Q. How can researchers address isotopic interference or "cross-talk" between this compound and endogenous metabolites in complex biological samples?
Methodological Answer: Optimize chromatographic separation to resolve co-eluting peaks. Use high-resolution mass spectrometers (e.g., Q-TOF) with mass accuracy <5 ppm to distinguish isotopic clusters. Computational tools like Skyline or XCMS can deconvolute overlapping signals .
Q. What experimental frameworks are recommended for studying this compound’s long-term stability under varying storage conditions?
Methodological Answer: Design accelerated stability studies under stress conditions (e.g., 40°C/75% RH for 6 months) and monitor degradation via LC-MS. Use Arrhenius modeling to extrapolate shelf-life. Include freeze-thaw cycles (-80°C to 25°C) to assess robustness. Statistical tools like ANOVA identify significant degradation pathways .
Data Analysis and Interpretation
Q. How should researchers statistically validate the reproducibility of this compound-based assays in multi-center studies?
Methodological Answer: Apply intraclass correlation coefficients (ICC) to assess inter-lab consistency. Use mixed-effects models to account for random variations between centers. Power analysis ensures adequate sample size (α=0.05, β=0.2) .
Q. What approaches mitigate batch effects in high-throughput analyses using this compound?
Methodological Answer: Implement randomized block designs during sample preparation. Normalize data using internal standards per batch and apply correction algorithms (e.g., ComBat). Include quality control (QC) samples in each batch to monitor drift .
Ethical and Literature Considerations
Q. How can researchers ensure compliance with ethical guidelines when using this compound in preclinical studies?
Methodological Answer: Obtain institutional animal care committee (IACUC) approval for in vivo studies. Adhere to ARRIVE guidelines for reporting animal experiments. For human-derived samples, ensure informed consent and anonymization .
Q. What systematic review strategies identify gaps in the literature on this compound’s applications?
Methodological Answer: Use PRISMA frameworks for literature searches across PubMed, Embase, and Web of Science. Keywords: "this compound," "deuterated internal standard," "quantitative analysis." Tools like VOSviewer map research trends and highlight understudied areas (e.g., metabolomics applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
